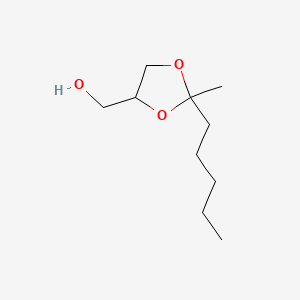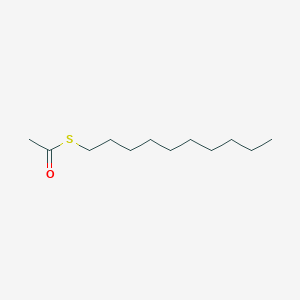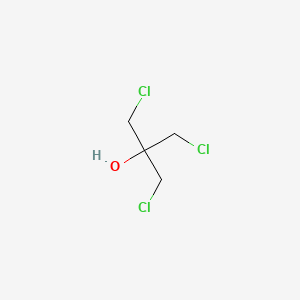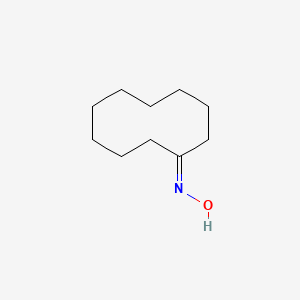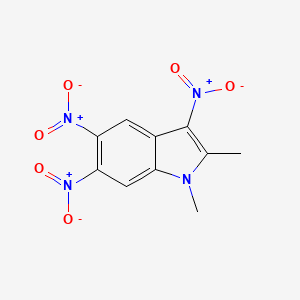
1,2-Dimethyl-3,5,6-trinitro-1h-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-3,5,6-trinitro-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of three nitro groups and two methyl groups attached to the indole core, making it a highly substituted indole derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-3,5,6-trinitro-1h-indole typically involves multi-step organic reactions. One common method is the nitration of 1,2-dimethylindole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
1,2-Dimethyl-3,5,6-trinitro-1h-indole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Introduction of various functional groups depending on the electrophile used.
科学的研究の応用
1,2-Dimethyl-3,5,6-trinitro-1h-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dimethyl-3,5,6-trinitro-1h-indole involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,2-Dimethylindole: Lacks the nitro groups, making it less reactive in redox reactions.
3,5,6-Trinitroindole: Lacks the methyl groups, affecting its overall reactivity and solubility.
1,2,3-Trisubstituted Indoles: Similar in structure but with different substituents, leading to varied chemical and biological properties.
Uniqueness
1,2-Dimethyl-3,5,6-trinitro-1h-indole is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. Its highly substituted nature makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
3484-16-0 |
|---|---|
分子式 |
C10H8N4O6 |
分子量 |
280.19 g/mol |
IUPAC名 |
1,2-dimethyl-3,5,6-trinitroindole |
InChI |
InChI=1S/C10H8N4O6/c1-5-10(14(19)20)6-3-8(12(15)16)9(13(17)18)4-7(6)11(5)2/h3-4H,1-2H3 |
InChIキー |
SBQKSQLOBBBCCQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC(=C(C=C2N1C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
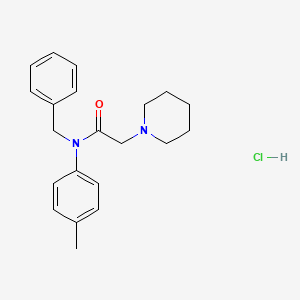
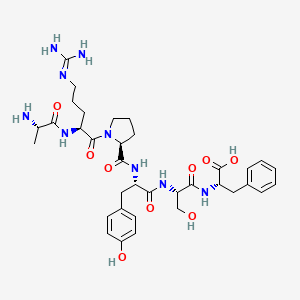
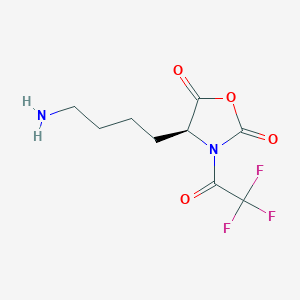
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
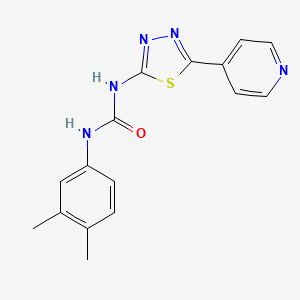
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170068.png)
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)

